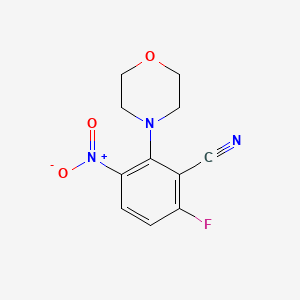
6-Fluoro-2-morpholin-4-yl-3-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-morpholin-4-yl-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H10FN3O3 and its molecular weight is 251.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Biologically Active Compounds
6-Fluoro-2-morpholin-4-yl-3-nitrobenzonitrile and its derivatives have been identified as important intermediates in the synthesis of a variety of biologically active compounds. For instance, it is a crucial intermediate in the synthesis of Gefitinib, a drug used for certain breast, lung, and other cancers. The compound undergoes a series of reactions, including transfer hydrogenation and Dimroth rearrangement, to form the final product with an overall yield of about 66% (Bo Jin et al., 2005). Additionally, derivatives of this compound have been synthesized and shown to exhibit potential biological activities, especially as small molecule inhibitors in anticancer studies (Linxiao Wang et al., 2016).
2. Antimicrobial and Antifungal Applications
The compound's derivatives have been synthesized and evaluated for antimicrobial and antifungal activities. Research has indicated that certain sulfonamide and carbamate derivatives, synthesized from this compound, show promising antimicrobial activity against a range of bacteria and fungi. The effectiveness of these derivatives has been confirmed through various methods, including minimum inhibitory concentration (MIC) testing and molecular docking studies (D. B. Janakiramudu et al., 2017).
3. Herbicidal Activity
Derivatives of this compound have been utilized in the field of agriculture as well. The compound has been used as a precursor in the synthesis of herbicides, demonstrating effectiveness in inhibiting crucial enzymes like protoporphyrinogen oxidase (protox), leading to the development of new herbicides with high efficacy, broad-spectrum activity, and safety for crops (Mingzhi Huang et al., 2005).
Mécanisme D'action
Mode of Action
Given the presence of a fluorine atom, it is likely that this compound may interact with its targets through strong electron-withdrawing effects . .
Biochemical Pathways
The specific biochemical pathways affected by 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile are currently unknown. Fluorinated compounds are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . Therefore, it is possible that this compound could influence a variety of biochemical pathways, but more research is needed to identify these pathways.
Pharmacokinetics
The presence of a fluorine atom could potentially enhance the compound’s bioavailability due to the strong electron-withdrawing effects of fluorine . .
Result of Action
The molecular and cellular effects of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile’s action are currently unknown. As a fluorinated compound, it may exhibit unique biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile is not well understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity. Fluorinated compounds are often used in the development of new agricultural products due to their improved physical, biological, and environmental properties , suggesting that this compound may also exhibit enhanced stability or activity under certain environmental conditions.
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-2-morpholin-4-yl-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-9-1-2-10(15(16)17)11(8(9)7-13)14-3-5-18-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLAWDSFKQBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2C#N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
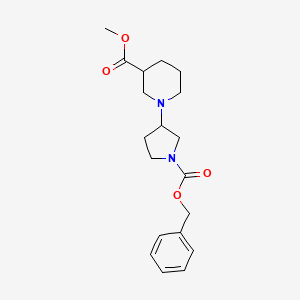
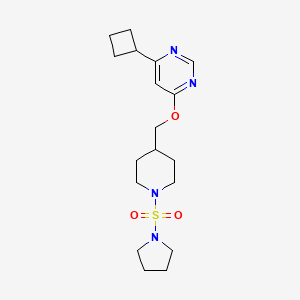
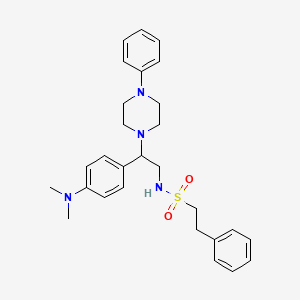
![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)
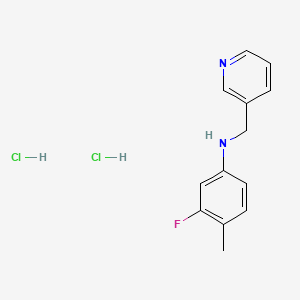
![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)


![ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate](/img/structure/B2503865.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)
